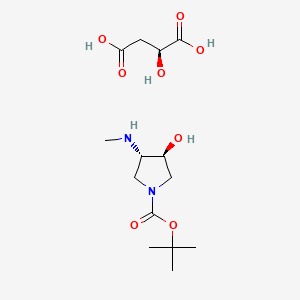

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (S)-2-hydroxysuccinate is a complex organic compound with a unique molecular structure. It belongs to the class of sulfonamide derivatives . Sulfonamides are characterized by the presence of a sulfonamide group (–SO₂NH₂) and are widely used in medicinal chemistry due to their diverse biological activities.

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis of Complex Compounds :

- The compound has been utilized in the structural synthesis of complex molecules. For instance, the structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate demonstrates the application of pyrrolidine derivatives in synthesizing molecules with specific stereochemical configurations, crucial for developing drugs with targeted biological activity (Weber et al., 1995).

Development of Antiinflammatory and Analgesic Agents :

- A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized and evaluated as potential antiinflammatory/analgesic agents. This research underscores the role of pyrrolidine derivatives in drug development, particularly for inflammatory and pain conditions (Ikuta et al., 1987).

Influenza Neuraminidase Inhibition :

- The compound's derivatives have been implicated in the inhibition of influenza neuraminidase, an enzyme critical for the spread of influenza virus. This highlights the potential use of pyrrolidine derivatives in antiviral drug development (Wang et al., 2001).

Antibacterial Agent Synthesis :

- Studies have demonstrated the synthesis of novel antibacterial agents incorporating pyrrolidine structures, emphasizing the importance of these derivatives in developing new therapeutic agents against bacterial infections (Bouzard et al., 1992).

Enzymatic and Metabolic Studies :

- Pyrrolidine derivatives have been studied in the context of enzymatic reactions and metabolic pathways, providing insights into the metabolic fate of pharmaceutical compounds and enhancing the understanding of drug metabolism and pharmacokinetics (Yoo et al., 2008).

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t7-,8-;2-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDURHKNWZPCDCD-PFLPYVMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NC.C([C@@H](C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)

![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)